N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethoxyphenyl)oxalamide
Overview
Description
N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethoxyphenyl)oxalamide is a chemical compound with the molecular formula C14H21NO5 It is known for its unique structure, which includes both dimethoxyethyl and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethoxyphenyl)oxalamide typically involves the reaction of 2,2-dimethoxyethanol with 3,4-dimethoxyphenylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
- Temperature: 0-5°C
- Solvent: Dichloromethane
- Catalyst: Triethylamine
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and reaction time. The use of automated systems ensures consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.
Scientific Research Applications
N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethoxyphenyl)oxalamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethoxyphenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide
- N-(2,2-dimethoxyethyl)-3,4-dimethoxybenzeneacetamide
Uniqueness
N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethoxyphenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-(3,4-dimethoxyphenyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6/c1-19-10-6-5-9(7-11(10)20-2)16-14(18)13(17)15-8-12(21-3)22-4/h5-7,12H,8H2,1-4H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYULADIGXTXLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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